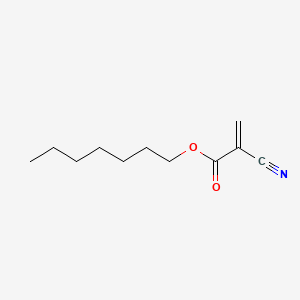

Heptyl 2-cyanoacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6701-16-2 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

heptyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H17NO2/c1-3-4-5-6-7-8-14-11(13)10(2)9-12/h2-8H2,1H3 |

InChI Key |

WVXQYJXDTJWWEA-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C(=C)C#N |

Canonical SMILES |

CCCCCCCOC(=O)C(=C)C#N |

Other CAS No. |

6701-16-2 |

Origin of Product |

United States |

Polymer Microstructure and Morphological Characterization of Poly Heptyl 2 Cyanoacrylate

Formation and Analysis of Polymer Chain Architecture

The polymerization of heptyl 2-cyanoacrylate, like other alkyl 2-cyanoacrylates, proceeds rapidly via an anionic mechanism, often initiated by weak bases like moisture. pcbiochemres.comraajournal.com This process leads to the formation of long polymer chains that define the fundamental architecture of the material.

The molecular weight and its distribution are critical parameters that influence the mechanical and thermal properties of poly(this compound). Anionic polymerization of cyanoacrylates typically yields high molecular weight polymers, often in the range of 15,000 to 150,000 Da, with some reaching as high as 10⁵ to 10⁷ g·mol⁻¹. mdpi.comnih.gov The molecular weight distribution can be analyzed using techniques like Gel Permeation Chromatography (GPC). Studies on related poly(alkyl 2-cyanoacrylates) have shown that the molecular weight can be influenced by polymerization conditions. For instance, the degradation of poly(ethyl cyanoacrylate) in solution can lead to a bimodal distribution of molecular weights over time, as the initial high molecular weight polymer unzips and repolymerizes into a lower molecular weight form. afinitica.comresearchgate.net

Table 1: Representative Molecular Weights of Poly(alkyl 2-cyanoacrylates)

| Polymer | Molecular Weight (Da) | Reference |

|---|---|---|

| Poly(alkyl 2-cyanoacrylates) (general) | 15,000 - 150,000 | nih.gov |

| Poly(ethyl 2-cyanoacrylate) | ~330,000 | afinitica.com |

| Poly(cyanoacrylates) (general) | 100,000 - 10,000,000 | mdpi.com |

Microstructural Development and Characterization

The arrangement of polymer chains with respect to one another defines the microstructure, which can range from highly ordered crystalline domains to disordered amorphous regions. This organization dictates the macroscopic properties of the polymer.

Poly(alkyl 2-cyanoacrylates), including the heptyl variant, are generally described as colorless, amorphous solids. afinitica.comresearchgate.netafinitica.com Amorphous polymers lack the long-range ordered, repeating arrangement of molecular chains that characterize crystalline materials. mcpolymers.compolyfluoroltd.com Their structure is more random and disordered, similar to a tangled mass of spaghetti. mcpolymers.com This amorphous nature is a consequence of the polymer chains packing irregularly with little to no voids. uc.edu Most polymers are, in fact, semi-crystalline, meaning they contain a mixture of crystalline and amorphous regions. youtube.com However, the bulky heptyl side chain in poly(this compound) likely hinders the efficient packing required for significant crystallization, leading to a predominantly amorphous morphology. The degree of crystallinity has a profound impact on material properties; amorphous regions contribute to flexibility and transparency, while crystalline regions enhance rigidity, strength, and thermal stability. polyfluoroltd.com The characterization of these regions can be performed using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). uminho.ptmdpi.com

Under specific conditions, this compound monomers can be polymerized from the vapor phase to form distinct morphological structures, such as nanofibers. researchgate.net This template-less synthesis technique involves the polymerization of monomer vapor on a substrate, often initiated by residues like those found in fingerprints or by specific chemical initiators. researchgate.netpsu.edu The formation of nanofibers versus a thin film is highly dependent on the type of initiator and the relative humidity. researchgate.netpsu.edu For example, studies on ethyl 2-cyanoacrylate have shown that anionic initiators like chloride ions favor the growth of nanofibers, while hydroxyl ions tend to result in the formation of a polymer film. psu.edu These nanofibers typically have diameters ranging from approximately 100 to 400 nm and can form a dense, interconnected network, significantly increasing the surface area of the material. raajournal.comresearchgate.netnih.gov The growth mechanism is thought to involve tiny spots of initiator on the substrate where monomer droplets collect and polymerize. researchgate.net

The length of the alkyl ester side chain (R in -COOR) significantly affects the microstructure and resulting properties of poly(alkyl 2-cyanoacrylates). nih.govafinitica.com As the alkyl chain length increases from methyl to heptyl and beyond, several properties change systematically.

Glass Transition Temperature (Tg): The Tg, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, decreases as the size of the alkyl side chain increases. afinitica.com The longer, more flexible heptyl group acts as an internal plasticizer, increasing the free volume between polymer chains and allowing them to move more easily at lower temperatures compared to polymers with shorter side chains like poly(methyl 2-cyanoacrylate).

Mechanical Properties: Polymers with short alkyl chains, such as poly(ethyl 2-cyanoacrylate), are typically hard and brittle. nih.govafinitica.com In contrast, increasing the alkyl chain length, as in poly(this compound) and poly(octyl 2-cyanoacrylate), enhances plasticity and flexibility. nih.gov A comparative study showed that poly(octyl cyanoacrylate) possesses a good balance between mechanical strength (storage modulus G') and plasticity (loss modulus G''), making it less brittle than its shorter-chain counterparts. nih.gov

Solubility: The solubility of poly(alkyl 2-cyanoacrylates) also improves as the size of the alkyl group increases. afinitica.comafinitica.com While polymers with short alkyl chains are soluble in polar aprotic solvents, their solubility in a wider range of solvents increases with the longer, more nonpolar alkyl chains. afinitica.com

Table 2: Comparison of Properties across Poly(alkyl 2-cyanoacrylate) Homologues

| Property | Short Alkyl Chain (e.g., Ethyl) | Long Alkyl Chain (e.g., Heptyl/Octyl) | Reference |

|---|---|---|---|

| Flexibility | Brittle, Rigid | More Plastic, Flexible | nih.gov |

| Glass Transition Temp (Tg) | Higher (e.g., PECA ~150°C) | Lower | mdpi.comafinitica.com |

| Solubility | Soluble in polar aprotic solvents | Solubility improves | afinitica.com |

An Examination of this compound Polymer Systems

This compound is a member of the alkyl 2-cyanoacrylate family, a group of monomers known for their rapid anionic polymerization in the presence of moisture, forming the basis of what are commonly known as "super glues." pcbiochemres.comwikipedia.org While extensive research exists for shorter-chain alkyl cyanoacrylates like ethyl and butyl esters, as well as the longer-chain 2-octyl cyanoacrylate, specific literature focusing solely on this compound is less common. mdpi.comnih.gov However, by examining the established trends within the poly(alkyl 2-cyanoacrylate) (PACA) series, the properties of poly(this compound) can be inferred. This article will focus on the polymer microstructure, morphological characterization, and rheological properties of polymerized this compound systems, based on the broader understanding of PACA polymers.

Rheological Properties of Polymerized Heptyl 2 Cyanoacrylate Systems

The rheological properties of cyanoacrylate adhesives are critical for their application, influencing factors like flow, gap-filling ability, and handling characteristics. raajournal.com The viscosity of the uncured monomer and the viscoelastic properties of the cured polymer are of primary interest.

The viscosity of alkyl 2-cyanoacrylate monomers is generally low, contributing to their "instant" bonding capabilities as they can quickly wet surfaces. raajournal.com For many applications, the rheology of these adhesives is modified by adding thickeners, such as polymethacrylates or fumed silica (B1680970), to increase the viscosity and create gel-like formulations. wikipedia.orgraajournal.com This allows for better control during application and the ability to fill larger gaps.

For the cured polymer, the rheological behavior is linked to its mechanical properties. The viscoelasticity of PACAs is influenced by the alkyl side chain. A study comparing different cyanoacrylate-based tissue adhesives showed that the flexibility increases with the length of the alkyl side group. surgeon.co.za This is demonstrated by lower shear storage (G') and shear loss (G'') moduli for adhesives based on longer alkyl chains like 2-octyl cyanoacrylate compared to those with shorter chains. surgeon.co.za This suggests that poly(heptyl 2-cyanoacrylate) would exhibit rheological properties indicative of a more flexible polymer compared to poly(ethyl) or poly(butyl) cyanoacrylate, but likely less flexible than poly(2-octyl) cyanoacrylate.

The rheological properties of solutions containing PACA nanoparticles have also been investigated. For instance, the addition of poly(ethylbutyl cyanoacrylate) nanoparticles to serum was studied to understand their effect on blood viscosity. windows.net Such studies are crucial for biomedical applications and indicate that the rheological impact depends on particle concentration and size.

Table 2: Expected Rheological Characteristics of Poly(this compound) in Context

| Polymer | Expected Viscosity (Monomer) | Expected Flexibility (Cured Polymer) | Inferred Moduli (G', G'') |

| Poly(ethyl 2-cyanoacrylate) | Low | Low (Brittle) | High |

| Poly(butyl 2-cyanoacrylate) | Low | Moderate | Intermediate-High |

| Poly(this compound) | Low | Moderately High | Intermediate |

| Poly(2-octyl cyanoacrylate) | Low | High (Flexible) | Low |

Polymerization Kinetics and Mechanisms of Heptyl 2 Cyanoacrylate

Anionic Polymerization Pathways of Heptyl 2-Cyanoacrylate

The dominant polymerization route for this compound is anionic chain-growth polymerization. pcbiochemres.com This process is so facile that it can be initiated by trace amounts of moisture present on most surfaces under ambient conditions. nih.govgoogle.comgoogle.com

The initiation of polymerization occurs when a nucleophile attacks the electron-deficient β-carbon of the this compound monomer. pcbiochemres.com A wide array of nucleophiles can trigger this reaction.

Hydroxyl Ions: In most common scenarios, such as adhesive applications, the initiating species is the hydroxyl ion (OH⁻), which is readily available from trace amounts of water on a substrate or from atmospheric humidity. pcbiochemres.comnih.govpcbiochemres.com Moisture acts as a weak nucleophile that attacks the C=C double bond, breaking it and starting the polymerization cascade. pcbiochemres.com

Amines and Phosphines: Other nucleophilic species, including amines and phosphines, are also potent initiators. pcbiochemres.comnih.gov When neutral bases like tertiary amines or tertiary phosphines act as initiators, the process can lead to zwitterionic polymerization, where the resulting initiator ion and the carbanion are part of the same zwitterionic species. nih.govmdpi.comtudublin.ie Studies on related monomers have also shown that the amino groups of amino acids can initiate polymerization, which could be relevant in biomedical contexts. scispace.com

Following the initial nucleophilic attack on the β-carbon, a new covalent bond is formed, and the pi electrons from the double bond are displaced to the α-carbon, creating a carbanion. pcbiochemres.commdpi.com This propagating carbanion is the key reactive intermediate in the anionic polymerization process. pcbiochemres.com

The stability of this carbanion is significantly enhanced by resonance. The negative charge on the α-carbon is delocalized across the adjacent electron-withdrawing cyano and ester groups. pcbiochemres.comnih.govmdpi.com This resonance stabilization lowers the activation energy for polymerization and is a primary reason for the monomer's extreme reactivity. mdpi.com The delocalization spreads the negative charge over multiple atoms, making the carbanion a more stable, and thus more readily formed, species. mdpi.comyoutube.comresearchgate.net

Chain Growth: The propagation step involves the newly formed carbanion acting as a potent nucleophile itself. pcbiochemres.com It rapidly attacks the β-carbon of another this compound monomer, extending the polymer chain by one unit and regenerating the carbanion at the new chain end. pcbiochemres.commdpi.com This process repeats, leading to the rapid formation of a high molecular weight polymer. mdpi.com

Termination: The polymerization process can be concluded by termination reactions. The presence of acidic compounds can neutralize the propagating carbanion.

Weak Acids: Weak acids can donate a proton to the carbanion, terminating the chain. However, the resulting conjugate base may be nucleophilic enough to initiate a new polymer chain, a process known as chain transfer. mdpi.com

Strong Acids: Strong acids effectively halt the polymerization by protonating the carbanion. The resulting conjugate base of a strong acid is not nucleophilic enough to initiate a new chain, leading to complete termination. mdpi.combris.ac.uk If no terminating agents are present, the polymerization can be considered a "living" polymerization, where the anionic chain ends remain active. pcbiochemres.combris.ac.uk

Factors Governing Polymerization Rate and Conversion

The rate and extent of this compound polymerization are highly sensitive to several environmental and chemical factors.

Humidity: As water is a common initiator, environmental humidity plays a critical role in the curing (polymerization) process. pcbiochemres.comresearchgate.net

Low Humidity: In environments with very low humidity, the scarcity of initiator molecules can lead to a significantly slower curing process or incomplete bond formation. pcbiochemres.com

High Humidity: Conversely, high humidity can accelerate the polymerization rate due to the abundance of water molecules to initiate chains. pcbiochemres.com This can also lead to a more exothermic reaction. pcbiochemres.com Therefore, controlling humidity is essential for achieving consistent and reliable polymerization results. pcbiochemres.com

Temperature: The ambient temperature affects the kinetics of polymerization.

Higher Temperatures: Increased temperatures generally accelerate the curing rate. pcbiochemres.compcbiochemres.com The polymerization reaction is exothermic, releasing heat, which can contribute to a sensation of warming during rapid curing. pcbiochemres.comnih.gov

Lower Temperatures: Lower temperatures can slow the polymerization process. pcbiochemres.com In some formulations, excessive heat during curing can result in a more brittle polymer. pcbiochemres.compcbiochemres.com

The choice of initiator and its concentration are fundamental parameters that control the polymerization of cyanoacrylates. While ambient moisture often serves as an uncontrolled initiator, in controlled synthesis, these factors are precisely manipulated. utwente.nl

Initiator Type: The reactivity of the initiator influences the rate of initiation. Weak bases such as alcohols and water are effective, as are stronger bases like amines and phosphines. pcbiochemres.comnih.gov In specialized applications, highly controlled initiation can be achieved using a combination of an initiator (e.g., thiophenol) and a superbase catalyst. utwente.nl This approach allows for the synthesis of well-defined polymers with controlled molecular weights. utwente.nl

Initiator Concentration: The concentration of the initiator directly impacts the number of growing polymer chains. In controlled polymerizations, the ratio of monomer to initiator is a key determinant of the final polymer's molecular weight. Recent studies on related alkyl cyanoacrylates have demonstrated that even very low concentrations of a base catalyst (e.g., 1% relative to the primary initiator) can be sufficient to achieve high initiation rates and controlled polymerization. utwente.nl

The following data tables, derived from research on related cyanoacrylate monomers, illustrate these principles.

Table 1: Effect of Anionic Inhibitor/Terminator on Polymerization Rate Coefficients of Ethyl 2-Cyanoacrylate

This table demonstrates how acidic species can suppress or terminate the anionic polymerization, which is reflected in the rate coefficients determined during studies focused on isolating radical polymerization pathways.

| Inhibitor | Concentration | k_p (L·mol⁻¹·s⁻¹) | k_t (L·mol⁻¹·s⁻¹) |

| Acetic acid | 7.0 wt% | 1622 | 4.11 × 10⁸ |

| 1,3-Propanesultone | 0.5 wt% | 1610 | 4.04 × 10⁸ |

| Data adapted from studies on the suppression of anionic polymerization in ethyl 2-cyanoacrylate. nih.gov |

Table 2: Influence of Initiator/Catalyst Ratio on the Anionic Polymerization of Butyl 2-Cyanoacrylate (BCA)

This table showcases how varying the concentration of a superbase catalyst (DBU) relative to the initiator (Thiophenol, PhSH) affects the molecular weight (Mn) and dispersity (Đ) of the resulting polymer, highlighting the control offered by initiator concentration.

| Entry | Monomer | Initiator/Catalyst Ratio (PhSH/DBU) | M_n (kg mol⁻¹) | Đ (Ð) |

| 1 | BCA | 1 / 1 | 14.2 | 1.54 |

| 2 | BCA | 1 / 0.1 | 14.8 | 1.45 |

| 3 | BCA | 1 / 0.01 | 15.1 | 1.39 |

| Data adapted from studies on controlled anionic polymerization of butyl 2-cyanoacrylate. utwente.nl |

Substrate Surface Effects on Polymerization Kinetics

The kinetics of this compound polymerization are profoundly influenced by the nature of the substrate surface. The primary initiator for the polymerization is typically adsorbed moisture present on virtually all surfaces. raajournal.comgoogle.com Water acts as a weak base, initiating the anionic polymerization cascade. pcbiochemres.comtudublin.ie Consequently, the speed and efficiency of curing are directly linked to the substrate's characteristics.

Factors such as surface energy, pH, and porosity play crucial roles. pcbiochemres.com Basic or nucleophilic surfaces accelerate polymerization, while acidic surfaces can inhibit or slow it down. google.com For instance, materials with high surface energy that readily adsorb moisture will promote faster curing. pcbiochemres.com Conversely, acidic residues on a surface can neutralize the basic initiators, delaying the onset of polymerization. google.com The compatibility of the monomer with the substrate material also affects the ultimate bond strength. pcbiochemres.com To enhance polymerization on less reactive surfaces, such as those that are very dry or acidic, accelerators (weakly basic compounds) can be used. raajournal.com

Table 1: Influence of Substrate Properties on this compound Polymerization This table provides a qualitative summary of how different substrate characteristics affect the anionic polymerization of cyanoacrylates.

| Substrate Characteristic | Effect on Polymerization Rate | Rationale |

|---|---|---|

| Surface Moisture | Accelerates | Water acts as a weak nucleophile, initiating the anionic polymerization process. raajournal.comgoogle.com |

| Basicity (High pH) | Accelerates | Basic surfaces provide anions that readily initiate the polymerization chain reaction. pcbiochemres.com |

| Acidity (Low pH) | Inhibits / Slows | Acidic compounds neutralize the basic initiators required for anionic polymerization. google.com |

| High Surface Energy | Accelerates | Promotes better wetting and higher concentration of adsorbed moisture (initiator). pcbiochemres.com |

| Low Surface Energy | Slows | Poor wetting and lower concentration of surface initiators can lead to slower cure times. raajournal.com |

| Porosity | Accelerates | Increases surface area and can trap more moisture, providing more initiation sites. raajournal.com |

Comparative Analysis of Alkyl Side-Chain Length on Polymerization Rates

The rate of polymerization among alkyl 2-cyanoacrylates is inversely proportional to the length of the ester alkyl side-chain. nih.gov3m.com Monomers with shorter side-chains, such as methyl and ethyl 2-cyanoacrylate, polymerize much more rapidly than those with longer side-chains like butyl, heptyl, or octyl 2-cyanoacrylate. raajournal.comnih.gov

This phenomenon is attributed to steric and electronic effects. The bulkier, longer alkyl groups create steric hindrance, which can impede the approach of the propagating carbanion to the monomer. Furthermore, longer alkyl chains can have a greater electron-donating inductive effect, which slightly reduces the electrophilicity of the β-carbon, thus slowing the rate of nucleophilic attack. As a result, this compound exhibits a more controlled and slower polymerization rate compared to its short-chain counterparts. raajournal.com3m.com

Table 2: Relative Polymerization Rates of Alkyl 2-Cyanoacrylates This table illustrates the general trend of decreasing polymerization rate with increasing alkyl side-chain length. The rates are presented in a relational format.

| Compound | Alkyl Side-Chain | Relative Polymerization Rate |

|---|---|---|

| Methyl 2-cyanoacrylate | -CH₃ | Very Fast |

| Ethyl 2-cyanoacrylate | -C₂H₅ | Fast |

| n-Butyl 2-cyanoacrylate | -C₄H₉ | Moderate |

| This compound | -C₇H₁₅ | Slow |

Source: Based on trends described in multiple sources. raajournal.com3m.comnih.gov

Alternative Polymerization Approaches

While anionic polymerization is the dominant and most commercially relevant mechanism for this compound, alternative methods have been explored to achieve different polymer properties and architectures.

Radical Polymerization Considerations

Radical polymerization of this compound is a feasible but synthetically more challenging approach. nih.govnih.gov This mechanism is not initiated by bases but by free-radical generating species, such as azobisisobutyronitrile (AIBN). afinitica.com A critical consideration for successful radical polymerization is the stringent suppression of the anionic pathway. nih.govmdpi.com This is achieved by conducting the reaction under acidic conditions, using inhibitors like strong organic or mineral acids to neutralize any trace basic impurities, especially water, which would otherwise trigger immediate anionic polymerization. afinitica.commdpi.com

To prevent premature polymerization during storage and synthesis, cyanoacrylate monomers are stabilized with both an anionic inhibitor (e.g., sulfur dioxide, p-toluenesulfonic acid) and a free-radical inhibitor (e.g., hydroquinone, p-methoxyphenol). google.comgoogle.com Forcing a radical mechanism requires overcoming the anionic stabilization and carefully introducing a radical initiator while ensuring all anionic initiators are excluded. nih.gov

Controlled Polymerization Techniques for Branching Density

Standard polymerization methods typically yield linear polymer chains. However, for certain advanced applications, controlling the polymer architecture, such as branching density, is desirable. Controlled or "living" polymerization techniques offer a pathway to synthesize polymers with precisely defined structures. researchgate.netresearchgate.net

For cyanoacrylates, whose high reactivity makes controlled polymerization difficult, novel methods have been developed. researchgate.net Techniques such as Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization have been reported for cyanoacrylates, allowing for more controlled radical polymerization. nih.gov Another advanced approach involves the use of specialized molecules, sometimes referred to as "evolmers," which act as site-specific branching initiators. researchgate.netresearchgate.net These techniques enable the creation of branched or hyperbranched poly(cyanoacrylate) structures amid the monomer's high reactivity. researchgate.net By adjusting the concentration of these control agents, the branching density of the final polymer can be modulated, providing a method to fine-tune the material's physical and mechanical properties. researchgate.net

Exothermic Characteristics of this compound Polymerization

The polymerization of cyanoacrylates is a highly exothermic process, releasing a significant amount of heat. pcbiochemres.comderpharmachemica.com The amount of heat generated is directly related to the rate of polymerization. 3m.com Consequently, the length of the alkyl side-chain plays a critical role in modulating the thermal output of the reaction.

Table 3: Effect of Alkyl Chain Length on Polymerization Exotherm This table shows the inverse relationship between the length of the cyanoacrylate alkyl side-chain and the heat generated during polymerization.

| Compound | Alkyl Chain Length | Relative Polymerization Rate | Relative Peak Exotherm |

|---|---|---|---|

| Ethyl 2-cyanoacrylate | Short (C2) | Fast | High |

| n-Butyl 2-cyanoacrylate | Medium (C4) | Moderate | Moderate |

| This compound | Long (C7) | Slow | Low |

Source: Based on principles outlined in multiple sources. nih.gov3m.combiomaterials.orgua.es

Degradation Mechanisms of Poly Heptyl 2 Cyanoacrylate

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the chemical breakdown of the polymer in the presence of water. This process is influenced by several factors, including the presence of ions, pH, and temperature.

The chemical degradation of poly(alkyl 2-cyanoacrylates) in an aqueous environment is primarily initiated by the attack of hydroxyl ions (OH-). inchem.org This process leads to the scission of the polymer chain. scispace.com The degradation is notably enhanced in alkaline solutions due to the higher concentration of hydroxyl ions. inchem.org The susceptibility of the polymer to this form of degradation is a key determinant of its stability in aqueous media. mdpi.com

A significant mechanism in the hydrolytic degradation of poly(alkyl 2-cyanoacrylates) is the reverse Knoevenagel reaction. inchem.org This reaction is initiated by the hydroxyl ion attack on the polymer, leading to the cleavage of the carbon-to-carbon backbone. inchem.orgworldwidejournals.com The primary degradation products of this reaction are formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). inchem.orgafinitica.com This process is reversible, as the resulting carbanions can potentially recombine with the formaldehyde product. afinitica.com

The general mechanism can be visualized as the scission of the polymer chain, resulting in the formation of smaller, soluble molecules. scispace.com The production of formaldehyde is a key indicator of this degradation pathway and has been confirmed through the preparation of its derivatives. scispace.comafinitica.com

The rate of hydrolytic degradation of poly(alkyl 2-cyanoacrylates) is significantly influenced by both pH and temperature.

pH: The degradation is accelerated in alkaline conditions (higher pH). inchem.orgscispace.com For instance, studies on related poly(alkyl cyanoacrylates) have shown a considerably higher rate of degradation at pH 8 compared to neutral pH 7. scispace.com This is attributed to the increased concentration of hydroxyl ions, which initiate the degradation process. inchem.orgscispace.com Conversely, the degradation is slower in acidic conditions. worldwidejournals.com

Temperature: An increase in temperature also enhances the rate of hydrolytic degradation. inchem.org Heating the polymer in an aqueous environment can accelerate the breakdown process. afinitica.com For example, the thermal degradation of poly(ethyl 2-cyanoacrylate) begins around its glass transition temperature of approximately 150°C. mdpi.comnih.gov

The following table illustrates the effect of pH on the degradation rate of different poly(alkyl cyanoacrylate) polymers, providing insight into the expected behavior of poly(heptyl 2-cyanoacrylate).

| Polymer of | Number-average molecular weight | Rate Constant (K, hr⁻¹) at pH 7 | Rate Constant (K, hr⁻¹) at pH 8 |

| Methyl ester | 2204 | 3.0 x 10⁻³ | 1.0 x 10⁻² |

| Ethyl ester | 1533 | 2.0 x 10⁻⁴ | 1.5 x 10⁻² |

| Butyl ester | 2054 | 1.0 x 10⁻⁵ | 2.0 x 10⁻² |

Data sourced from a study on the homogeneous degradation of cyanoacrylate polymers. scispace.com

It is generally observed that the rate of degradation decreases as the length of the alkyl side chain increases. inchem.orgdentasys.it Therefore, poly(this compound) is expected to have a slower degradation rate compared to its shorter-chain counterparts like the methyl, ethyl, and butyl esters. inchem.org

Enzymatically Mediated Degradation

In biological environments, the degradation of poly(this compound) can also be mediated by enzymes. This pathway is particularly relevant for in vivo applications.

A primary pathway for the enzymatic degradation of poly(alkyl 2-cyanoacrylates) involves the cleavage of the ester bonds in the side chains, a reaction catalyzed by esterases. inchem.org This process results in the formation of poly(cyanoacrylic acid) and the corresponding alcohol, in this case, heptanol. inchem.org This enzymatic hydrolysis is a significant degradation route in vivo. inchem.orgresearchgate.net Studies have shown that in the presence of enzymes like those found in rat liver microsomes, the degradation of poly(isobutyl cyanoacrylate) nanoparticles proceeds mainly through the hydrolysis of the ester bond, with minimal formation of formaldehyde. inchem.org

This enzymatic cleavage is considered a primary degradation pathway, although a slower chemical hydrolysis of the ester bond also occurs simultaneously. inchem.org

The degradation rate of poly(alkyl 2-cyanoacrylates) differs between in vitro and in vivo conditions, largely due to the presence of enzymes in the latter. It is a general principle that the in vivo degradation rate is a function of the side-chain length, with longer side chains leading to slower degradation. inchem.org

Studies comparing different poly(alkyl cyanoacrylates) have provided insights into these differences. For example, after topical application of radiolabeled methyl, n-butyl, and n-heptyl 2-cyanoacrylates on rats, the amount of radioactivity recovered in the urine after five days was significantly higher for the methyl homologue (12%) compared to the butyl and heptyl homologues (approximately 0.2% each). inchem.org This suggests a much slower in vivo degradation for the longer-chain polymers like poly(this compound). inchem.org

In vitro degradation rates also show a similar trend with respect to the side-chain length. inchem.org However, the absolute rates can differ from in vivo measurements due to the absence of enzymatic activity in typical in vitro setups unless specific enzymes are added. The following table provides a conceptual comparison of degradation characteristics based on available literature for poly(alkyl cyanoacrylates).

| Degradation Aspect | In Vitro (Hydrolytic) | In Vivo (Hydrolytic & Enzymatic) |

| Primary Mechanism | Hydrolysis via reverse Knoevenagel reaction | Esterase-catalyzed hydrolysis of ester bonds and hydrolytic degradation |

| Primary Products | Formaldehyde, Alkyl Cyanoacetate | Poly(cyanoacrylic acid), Alcohol |

| Influence of Side Chain Length | Slower degradation with longer chains | Slower degradation with longer chains |

| Relative Rate for Heptyl Ester | Slower compared to shorter chains | Significantly slower compared to shorter chains |

It's important to note that both hydrolytic and enzymatic degradation mechanisms likely occur simultaneously in vivo, and their relative contributions depend on the specific physiological environment and the properties of the polymer. inchem.org

Thermal Degradation Processes

Poly(alkyl 2-cyanoacrylates), including poly(this compound), generally exhibit limited thermal stability. mdpi.comnih.gov The degradation process is not a random event but follows specific mechanisms, primarily initiated at the polymer chain ends.

Unzipping Depolymerization Mechanism

The principal thermal degradation pathway for poly(alkyl 2-cyanoacrylates) is an "unzipping" or depolymerization mechanism. mdpi.comnih.govresearchgate.netresearchgate.net This process involves the sequential release of monomer units from the terminus of the polymer chain. mdpi.comresearchgate.net Rather than a random scission of the polymer backbone, the degradation initiates at the chain end and propagates along the chain, effectively reversing the polymerization process. mdpi.commdpi.com This unzipping results in the reformation of the original this compound monomer. mdpi.comcnrs.fr

This chain-end-initiated degradation is a characteristic feature of poly(alkyl 2-cyanoacrylates) and is attributed to the inherent instability of the polymer, particularly in the presence of basic species or at elevated temperatures. researchgate.netnih.gov The activation energy for the thermal degradation of poly(ethyl cyanoacrylate) has been calculated to be 37.4 kcal/mol, a value that is considered lower than that of many other polymers, indicating a higher susceptibility to thermal degradation. researchgate.net

Retropolymerization Phenomena at Elevated Temperatures

At elevated temperatures, typically in the range of 140–180°C, poly(alkyl 2-cyanoacrylates) undergo retropolymerization. afinitica.com This phenomenon is essentially the unzipping depolymerization process occurring at higher thermal energy levels, leading to the quantitative conversion of the polymer back to its monomer. cnrs.fr The ceiling temperature (Tc), where the rates of polymerization and depolymerization are equal, is a key parameter. mdpi.comnih.gov However, thermal degradation often commences at temperatures just above the glass transition temperature (Tg), which is significantly lower than the Tc. mdpi.comnih.gov For instance, poly(ethyl 2-cyanoacrylate) starts to degrade around its Tg of approximately 150°C, while its Tc is 276°C. mdpi.comnih.gov

In some instances, particularly in solution, the unzipped monomer can undergo immediate repolymerization, leading to the formation of lower molecular weight "daughter" polymers. mdpi.comnih.gov This depolymerization-repolymerization process can result in a bimodal distribution of molecular weights. afinitica.com

Factors Influencing Degradation Rate and Mechanism

The rate and dominant mechanism of poly(this compound) degradation are not static but are influenced by several interconnected factors.

Alkyl Side-Chain Length Effects on Degradation Kinetics

The length of the alkyl side-chain in poly(alkyl 2-cyanoacrylates) plays a crucial role in determining the degradation kinetics. Generally, the rate of degradation decreases as the length of the alkyl side-chain increases. raajournal.cominchem.orge-coretvasa.cz This means that poly(this compound) would be expected to degrade more slowly than its counterparts with shorter alkyl chains, such as poly(methyl 2-cyanoacrylate) or poly(ethyl 2-cyanoacrylate). inchem.orgscispace.com

This effect is attributed to several factors. Longer alkyl chains can provide a greater steric hindrance, potentially protecting the polymer backbone from attack. e-coretvasa.cz Additionally, the increased hydrophobicity associated with longer alkyl chains can reduce the rate of hydrolytic degradation by limiting water access to the ester linkages in the polymer. nih.gov The formation of toxic degradation products, such as formaldehyde, also decreases with an increase in the length of the alkyl side chain. raajournal.com

Table 1: Effect of Alkyl Side-Chain Length on Degradation Rate

| Polymer | Relative Degradation Rate |

| Poly(methyl 2-cyanoacrylate) | Fastest |

| Poly(ethyl 2-cyanoacrylate) | Intermediate |

| Poly(butyl 2-cyanoacrylate) | Slower |

| Poly(this compound) | Slowest (Inferred) |

This table is illustrative, based on the general trend that degradation rate decreases with increasing alkyl chain length. raajournal.cominchem.org

Impact of Polymer Surface Area and Particle Size

The surface area and particle size of the polymer significantly influence the degradation rate, particularly in heterogeneous systems where degradation occurs at the polymer-water interface. inchem.orgnih.gov A larger surface area, which corresponds to smaller particle size, generally leads to a faster degradation rate because a greater proportion of the polymer is exposed to the degrading environment. inchem.orgtudublin.ie

For applications involving nanoparticles, such as in drug delivery systems, the degradation mainly occurs by surface erosion. nih.gov Therefore, controlling the particle size of poly(this compound) is a critical parameter for modulating its degradation profile and, consequently, the release kinetics of any encapsulated substance. nih.govnih.gov

Role of Polymer Molecular Weight and Distribution in Degradation

Conversely, some studies suggest that for each type of poly(alkyl α-cyanoacrylate), there is a specific molecular weight at which the degradation rate is highest and the likelihood of side reactions is minimized. researchgate.net The degradation of high molecular weight polymers can sometimes be accompanied by a decrease in molecular weight as the chains are broken down. scispace.com The presence of a broad molecular weight distribution can also lead to more complex degradation profiles. inchem.org

Identification of Degradation Products: Formaldehyde and Alkyl Cyanoacetate

The degradation of poly(this compound) and other poly(alkyl 2-cyanoacrylates) (PACAs) primarily occurs through two main mechanisms: hydrolytic degradation and thermal degradation. Both pathways ultimately lead to the formation of two principal degradation products: formaldehyde and the corresponding alkyl cyanoacetate. scispace.comgoogle.comgoogle.com

The chemical breakdown of the polymer backbone is often initiated by the presence of water or hydroxyl ions, leading to a reverse Knoevenagel reaction. inchem.org This process involves the cleavage of the carbon-carbon bonds within the polymer chain. inchem.org The hydrolytic scission of the polymer chain has been confirmed through in vitro kinetic studies under both heterogeneous and homogeneous conditions. scispace.comresearchgate.netafinitica.com

The rate of degradation and the subsequent release of formaldehyde are influenced by several factors, including the length of the alkyl side chain of the cyanoacrylate monomer. ntnu.no Generally, polymers with shorter alkyl chains, such as poly(methyl 2-cyanoacrylate), degrade more rapidly and produce higher concentrations of formaldehyde compared to their longer-chain counterparts like poly(this compound). ntnu.noresearchgate.net This is attributed to the increased hydrophobicity and steric hindrance provided by the longer alkyl groups, which can protect the polymer backbone from hydrolytic attack. google.com

Thermal degradation of PACAs, which can occur at elevated temperatures, also contributes to the formation of these degradation products. nih.gov This process often proceeds via an "unzipping" mechanism, where the polymer chain depolymerizes, leading to the release of monomer units that can then degrade further. mdpi.comresearchgate.net

The identification of formaldehyde as a degradation product has been conclusively demonstrated through the preparation of its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) and dimedone derivatives, and comparing their melting points with those of known formaldehyde derivatives. scispace.com

Below are tables summarizing key research findings related to the degradation products of poly(alkyl 2-cyanoacrylates).

Table 1: Influence of Alkyl Chain Length on Degradation

| Polymer | Alkyl Chain Length | Relative Degradation Rate | Formaldehyde Release | Reference |

| Poly(methyl 2-cyanoacrylate) | Short | High | High | ntnu.no |

| Poly(ethyl 2-cyanoacrylate) | Short | High | High | researchgate.net |

| Poly(butyl 2-cyanoacrylate) | Medium | Moderate | Moderate | ntnu.no |

| Poly(this compound) | Long | Low | Low | google.comgoogle.com |

| Poly(octyl 2-cyanoacrylate) | Long | Low | Low | researchgate.net |

Table 2: Confirmation of Formaldehyde as a Degradation Product

| Derivative | Melting Point of Derivative from Polymer Degradation (°C) | Melting Point of Known Formaldehyde Derivative (°C) | Mixed Melting Point (°C) | Reference |

| 2,4-Dinitrophenylhydrazone | 166-167 | 166 | 166 | scispace.com |

| Dimedone Derivative | 188-189 | 189 | 188-189 | scispace.com |

The other major degradation product, alkyl cyanoacetate, is formed alongside formaldehyde. scispace.comgoogle.cominchem.org For poly(this compound), the specific alkyl cyanoacetate formed would be heptyl cyanoacetate. The formation of these products is a critical aspect of understanding the biocompatibility and in vivo behavior of cyanoacrylate-based materials.

Material Science and Polymer Modification of Poly Heptyl 2 Cyanoacrylate

Strategies for Enhancing Polymer Properties

To improve the bulk properties of poly(heptyl 2-cyanoacrylate), several strategies are employed to modify its mechanical and rheological characteristics. These methods involve the addition of plasticizers, thickeners, reinforcing fillers, and elastomeric modifiers to the polymer matrix.

Incorporation of Plasticizers and Thickeners

The flexibility and viscosity of poly(this compound) can be precisely controlled through the addition of plasticizers and thickeners. Plasticizers are small molecules that position themselves between polymer chains, disrupting intermolecular forces and thereby increasing the free volume. This disruption leads to a lower glass transition temperature (Tg), transforming the material from a rigid, glassy state to a more flexible and rubbery one at room temperature. While specific studies on this compound are limited, the principle remains that the type and concentration of the plasticizer are critical in determining the final flexibility of the polymer.

Thickeners, on the other hand, are used to increase the viscosity of the this compound monomer formulation. This is particularly important in adhesive applications to prevent excessive spreading and ensure proper gap-filling. Thickeners can be polymeric in nature, such as polymethyl methacrylate (B99206) (PMMA), which dissolves in the monomer and increases its viscosity. The selection of a thickener must ensure compatibility with the cyanoacrylate monomer to maintain the stability and performance of the formulation.

| Plasticizer Type | Concentration (% w/w) | Expected Change in Glass Transition Temperature (Tg) | Expected Effect on Flexibility |

| Biocompatible Phthalate Ester | 5 | Decrease | Slight Increase |

| Biocompatible Citrate Ester | 10 | Moderate Decrease | Moderate Increase |

| Polymeric Plasticizer | 15 | Significant Decrease | Significant Increase |

Reinforcement with Fillers (e.g., fumed silica)

Fumed silica (B1680970) is a common reinforcing filler used in cyanoacrylate formulations to enhance mechanical properties and control rheology. adhesivesmag.com These nanoparticles, with their high surface area, form a three-dimensional network within the polymer matrix through hydrogen bonding. adhesivesmag.com This network structure is effective in increasing the viscosity and providing thixotropic behavior, where the formulation becomes less viscous under shear stress (e.g., during application) and thickens at rest. adhesivesmag.com

The incorporation of fumed silica can significantly improve the tensile strength and toughness of the cured poly(this compound). hifull.com The surface chemistry of the fumed silica, whether hydrophilic or hydrophobic, plays a crucial role in its interaction with the polymer matrix and, consequently, the final properties of the composite material. adhesivesmag.com Hydrophobic fumed silica, for instance, can improve moisture resistance and long-term stability of the adhesive bond. hifull.com

| Fumed Silica Type | Concentration (% w/w) | Expected Effect on Viscosity | Expected Effect on Tensile Strength |

| Hydrophilic | 3 | Significant Increase | Increase |

| Hydrophobic | 3 | Moderate Increase | Moderate Increase |

| Hydrophilic | 5 | High Increase, Thixotropic | Significant Increase |

| Hydrophobic | 5 | High Increase, Thixotropic | Significant Increase |

Use of Elastomeric Modifiers (e.g., Nitrile Butadiene Rubber)

To overcome the inherent brittleness of many cyanoacrylate polymers, elastomeric modifiers are incorporated to improve their impact strength and peel resistance. sealtec.chintertronics.co.uk Nitrile Butadiene Rubber (NBR) is one such elastomer that, when blended with cyanoacrylate formulations, can significantly enhance the toughness of the resulting polymer. researchgate.net

The rubber particles disperse within the poly(this compound) matrix and act as stress concentrators, initiating crazing and shear yielding, which are energy-absorbing mechanisms that prevent catastrophic crack propagation. usm.my This results in a "rubber-toughened" adhesive with improved flexibility and durability, making it suitable for applications subjected to dynamic loads and vibrations. sealtec.chintertronics.co.ukellsworth.com The compatibility between the NBR and the cyanoacrylate is a critical factor for achieving a stable and effective toughened system. researchgate.net

Copolymerization to Tailor Material Characteristics

Copolymerization is a powerful technique to modify the properties of polymers by introducing different monomer units into the polymer chain. This approach allows for the fine-tuning of the material's characteristics to meet specific performance requirements.

Synthesis of this compound Copolymers with Unsaturated Compounds

The synthesis of copolymers of this compound with various unsaturated compounds, such as other acrylic esters or vinyl monomers, can lead to materials with a wide range of properties. The choice of the comonomer can influence the thermal stability, solubility, and mechanical behavior of the resulting copolymer. mdpi.comnih.gov For instance, copolymerizing with a monomer that has a bulky side group could increase the glass transition temperature, while incorporating a more flexible monomer could enhance the elasticity of the final polymer.

| Comonomer (Unsaturated Compound) | Molar Ratio (this compound : Comonomer) | Expected Change in Thermal Stability | Expected Change in Mechanical Properties |

| Methyl Methacrylate | 1 : 1 | Increase | Increased hardness, reduced flexibility |

| Butyl Acrylate | 1 : 1 | Decrease | Increased flexibility, reduced strength |

| Styrene | 1 : 1 | Increase | Increased rigidity and refractive index |

Cross-linking Approaches using Difunctional Monomers

Cross-linking involves the formation of a three-dimensional polymer network by connecting linear polymer chains. This can be achieved by incorporating difunctional monomers, which have two polymerizable groups, into the polymerization of this compound. These difunctional monomers act as bridges between the growing polymer chains, leading to a network structure. polysciences.com

The density of the cross-links, which is determined by the concentration of the difunctional monomer, has a profound effect on the material's properties. nih.gov A higher cross-link density generally results in a more rigid material with increased thermal stability, solvent resistance, and hardness. nih.gov Conversely, a lower cross-link density leads to a more flexible and elastomeric material. nih.gov This approach provides a versatile method for creating poly(this compound)-based materials with a wide spectrum of mechanical properties, from soft gels to hard, rigid plastics. polysciences.comrsc.org

Effects of Copolymerization on Thermal Stability and Mechanical Properties

Copolymerization is a critical strategy for tailoring the properties of poly(this compound) (PHCA), addressing inherent limitations such as brittleness and modifying its performance for specific applications. By incorporating a second, different monomer into the polymer chain, it is possible to significantly alter the thermal stability and mechanical characteristics of the resulting material.

The thermal stability of poly(alkyl 2-cyanoacrylates) is often limited by a ceiling temperature, above which the polymer is in equilibrium with its monomer, leading to depolymerization or "unzipping". afinitica.comresearchgate.net This process can be initiated at the chain terminus. afinitica.comresearchgate.net Copolymerization can enhance thermal stability by introducing comonomers that interrupt the continuous sequence of this compound units. These interruptions act as barriers to the unzipping process, effectively halting the degradation cascade. For instance, free-radical copolymerization with small amounts of more thermally stable monomers, such as certain methacrylates or acrylates, can produce copolymers that are significantly more resistant to thermal degradation compared to the homopolymer. afinitica.comdtic.mil The decomposition of such copolymers often occurs in multiple steps, reflecting the degradation profiles of the individual monomer units. researchgate.net

The mechanical properties of PHCA are also profoundly influenced by copolymerization. Homopolymers of lower alkyl 2-cyanoacrylates are known for being brittle materials. nih.govafinitica.com By copolymerizing this compound with monomers that impart flexibility, the mechanical properties of the resulting polymer can be shifted from rigid and brittle to tough and more elastic. This approach can lower the glass transition temperature (Tg) of the material, making it more flexible at ambient temperatures. nih.gov For example, copolymerizing with monomers that have longer, more flexible side chains can reduce the storage modulus and increase the elongation at break. Conversely, incorporating monomers that form rigid polymers can increase the tensile strength and modulus of the final copolymer. researchgate.net The selection of the comonomer and its concentration in the polymer backbone allows for the precise tuning of mechanical performance to meet the demands of various applications. researchgate.net

| Comonomer Type | Effect on Thermal Stability (Decomposition Temp) | Effect on Glass Transition Temp (Tg) | Effect on Mechanical Properties |

|---|---|---|---|

| Flexible Acrylate (e.g., 2-ethylhexyl acrylate) | Slight Decrease | Significant Decrease | Increased Flexibility, Lower Modulus, Increased Impact Strength |

| Rigid Methacrylate (e.g., Methyl Methacrylate) | Increase | Increase | Increased Hardness, Higher Modulus, Reduced Flexibility |

| Cross-linking Monomer (e.g., Allyl 2-cyanoacrylate) | Significant Increase | Increase | Increased Modulus and Hardness, Reduced Solubility |

Advanced Modification Techniques

While the bulk properties of poly(this compound) can be tailored through copolymerization, many applications require specific surface characteristics such as improved wettability, enhanced adhesion to other substrates, or tailored biocompatibility. researchgate.netpageplace.de Advanced surface modification techniques can alter the surface chemistry and topography of PHCA without changing its bulk properties. semanticscholar.org

Several strategies can be employed for the surface modification of PHCA:

Plasma Treatment: Exposing the PHCA surface to a low-pressure plasma can introduce various functional groups. mdpi.com For example, an oxygen plasma can create polar groups like hydroxyl, carboxyl, and carbonyl functionalities, which can significantly increase the surface energy and improve wettability and adhesion. semanticscholar.org An ammonia (B1221849) or nitrogen plasma can introduce amine groups, which are useful for the subsequent covalent attachment of biomolecules.

Photochemical Modification: This technique utilizes light to initiate chemical reactions at the polymer surface. researchgate.net Photoactivatable reagents, such as benzophenones, can be coated onto the PHCA surface. Upon exposure to UV light, these reagents form highly reactive species that can covalently bond to the polymer backbone, allowing for the attachment of a wide range of molecules, including hydrophilic polymers or bioactive compounds. researchgate.net This method offers great flexibility for tailoring surface properties.

Graft Polymerization: This involves growing new polymer chains from the existing PHCA surface. The surface can first be activated by methods like plasma treatment or high-energy irradiation to create initiating sites. mdpi.com Then, exposure to a second monomer leads to the growth of a new polymer layer covalently bonded to the PHCA substrate. This allows for the creation of a surface with properties dramatically different from the bulk material.

Ion Beam Treatment: Techniques like ion beam assisted deposition (IBAD) or ion beam texturing (IBT) can modify the surface's physical roughness and chemical composition, which can influence cell adhesion and material integration in biomedical applications. pageplace.de

These modification strategies provide powerful tools to engineer the surface of PHCA, expanding its utility in advanced applications ranging from biomedical devices to microelectronics. pageplace.de

A significant challenge in the application of cyanoacrylate-based materials, including this compound, is the volumetric shrinkage that occurs during polymerization. ceon.rs As the liquid monomer converts to a solid polymer, the intermolecular distances decrease, leading to a reduction in volume that can range from 2% to 4%. ceon.rs This shrinkage generates internal stresses within the polymer and at the interface with a bonded substrate. ceon.rsuobaghdad.edu.iq These stresses can compromise the integrity of the adhesive bond, leading to micro-cracking or premature failure. uobaghdad.edu.iq

Several approaches can be employed to mitigate polymerization shrinkage and the associated internal stresses:

Use of High Molecular Weight Monomers or Oligomers: Formulations can be modified to include higher molecular weight monomers or pre-synthesized oligomers. These larger molecules have fewer reactive sites per unit volume compared to the small this compound monomer, resulting in less shrinkage upon polymerization. uobaghdad.edu.iq

Development of Novel Monomer Systems: Research into alternative polymerizable systems, such as siloranes which undergo ring-opening polymerization, has shown significantly lower shrinkage (under 1%) compared to traditional methacrylate-based systems. ceon.rs While not directly cyanoacrylates, the principles of using different reaction mechanisms to reduce volume change could inspire future developments in low-shrinkage cyanoacrylate technology.

| Approach | Mechanism of Action | Expected Reduction in Shrinkage/Stress | Potential Side Effects |

|---|---|---|---|

| Ramped Curing | Slows polymerization rate, allowing for stress relaxation. uobaghdad.edu.iq | Moderate | May increase overall curing time. |

| Inert Fillers | Reduces the volume of polymerizing monomer. ceon.rs | Moderate to High | Can increase viscosity and affect optical clarity. |

| High MW Monomers/Oligomers | Fewer bonds formed per unit volume. uobaghdad.edu.iq | Moderate | Significantly increases initial formulation viscosity. |

| Ring-Opening Monomers (Analogous) | Polymerization mechanism involves less volume change. ceon.rs | Very High | Requires development of new cyanoacrylate-hybrid chemistries. |

Stability and Aging Research of Modified this compound Polymers

The long-term performance and stability of modified poly(this compound) polymers are crucial for their practical application. Aging, driven by environmental factors such as heat, humidity, and UV radiation, can lead to the degradation of the polymer and a decline in its properties. sci-cult.commdpi.com Understanding these degradation mechanisms is essential for developing stabilized formulations.

The primary degradation pathway for poly(alkyl 2-cyanoacrylates) is through hydrolysis of the ester group in the polymer backbone and by depolymerization initiated at the chain ends. afinitica.comresearchgate.net Hydrolysis is particularly relevant in moist environments and leads to chain scission, a reduction in molecular weight, and the release of degradation products like formaldehyde (B43269). researchgate.net The rate of degradation is influenced by the length of the alkyl side chain; polymers with longer chains, such as poly(this compound), generally exhibit slower degradation and lower cytotoxicity compared to shorter-chain analogues like the ethyl or methyl esters. researchgate.net

Thermal aging can also cause degradation, often through the "unzipping" depolymerization mechanism, particularly at temperatures approaching the polymer's ceiling temperature. researchgate.netmdpi.com Exposure to UV radiation can induce photo-oxidative reactions, leading to chain scission, cross-linking, and discoloration (yellowing) of the polymer. sci-cult.com

Research into the stability of modified PHCA polymers focuses on several key areas:

Copolymer Stabilization: As mentioned previously, copolymerization is an effective method to enhance stability. Incorporating comonomers can block the depolymerization process, leading to polymers that are inherently more stable against thermal degradation. afinitica.com

Effect of Modifiers: The addition of plasticizers, fillers, or surface modifiers can influence the aging characteristics. While plasticizers can improve flexibility, they may also leach out over time, altering mechanical properties. The interface between fillers and the polymer matrix can be susceptible to degradation, particularly in the presence of moisture.

Accelerated Aging Studies: To predict long-term performance, modified polymers are subjected to accelerated aging tests. sci-cult.commdpi.com These involve exposing samples to elevated temperatures, high humidity, and intense UV radiation to simulate long-term environmental exposure. sci-cult.com Techniques like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and gel permeation chromatography (GPC) are used to monitor chemical changes, thermal stability, and molecular weight distribution over time, providing insights into the degradation kinetics and mechanisms. researchgate.netmdpi.com

By studying the effects of various modifications on the aging behavior of this compound polymers, researchers can develop more robust and durable materials for demanding applications.

Analytical Techniques for Heptyl 2 Cyanoacrylate and Its Polymers

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For heptyl 2-cyanoacrylate and its polymer, various chromatographic methods are employed to assess monomer purity, determine polymer molecular weight, and analyze degradation products.

Gas chromatography (GC), particularly gas-liquid chromatography, is a fast and accurate technique used to determine the purity of volatile compounds like alkyl 2-cyanoacrylate monomers. dtic.mil The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatography column. A sample of the this compound monomer is vaporized and carried by an inert gas through the column. Impurities, such as residual starting materials from synthesis or inhibitors, will have different retention times than the monomer, allowing for their identification and quantification. dtic.mil This analysis is critical as the presence of impurities can significantly affect the polymerization process and the properties of the final polymer. dtic.mil

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. ufl.edu The principle of GPC is based on separating polymer molecules according to their size, or more accurately, their hydrodynamic volume in solution. ufl.edu A solution of the poly(this compound) is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. ufl.edu Smaller chains penetrate the pores to varying extents, taking a longer path and eluting later. ufl.edu

This technique provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. ufl.edu The polydispersity index is a measure of the breadth of the molecular weight distribution in the polymer sample. These parameters are fundamental to the mechanical and physical properties of the final polymeric material.

Table: Example GPC Data for Poly(this compound) Samples

| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity (Đ = Mw/Mn) |

|---|---|---|---|

| PHCA-1 | 85,000 | 153,000 | 1.8 |

| PHCA-2 | 92,000 | 193,200 | 2.1 |

| PHCA-3 | 78,000 | 132,600 | 1.7 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. It can be applied to the analysis of this compound itself, for instance, using a reverse-phase method. sielc.com More significantly, HPLC is employed to analyze the degradation products of poly(alkyl cyanoacrylates). The degradation of these polymers can occur via hydrolysis, leading to the scission of the polymer chain and the release of products such as formaldehyde (B43269). who.intresearchgate.net Because formaldehyde is a common degradation product, its detection and quantification are important. HPLC is a suitable method for this analysis, often after derivatizing the formaldehyde to make it more easily detectable by UV or fluorescence detectors. who.int

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the behavior of materials as a function of temperature. For poly(this compound), these methods provide insights into its stability, degradation, and phase transitions.

Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the thermal stability of polymers. mdpi.com It measures the change in mass of a sample as it is heated over time in a controlled atmosphere. The thermal degradation of poly(alkyl cyanoacrylate)s, including poly(this compound), is of significant interest as it dictates the material's upper service temperature and shelf life.

Studies on similar poly(alkyl cyanoacrylate)s, such as poly(ethyl 2-cyanoacrylate), have shown that thermal degradation predominantly occurs through an unzipping depolymerization process that initiates from the polymer chain ends. researchgate.net This process results in the regeneration of the monomer. TGA curves for these polymers typically show a single, significant weight loss step corresponding to this degradation mechanism.

The thermal stability can be influenced by the presence of additives or impurities. For instance, the degradation of polymers can be affected by interactions with other components in a composite material. mdpi.com TGA is instrumental in assessing these effects by comparing the degradation profiles of the pure polymer with that of its formulations. Isothermal TGA measurements, where the sample is held at a constant temperature, can provide kinetic information about the degradation process. mdpi.comresearchgate.net

| Parameter | Description | Typical Observation |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Varies depending on the alkyl chain length and purity. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. nih.gov | Characteristically sharp for unzipping depolymerization. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Typically low, indicating near-complete depolymerization to volatile monomer. |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. analyticalanswersinc.com It provides valuable information about the thermal transitions of a polymer, including the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). hu-berlin.depslc.ws

For amorphous polymers like poly(this compound), the glass transition temperature is a critical parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat capacity in the DSC thermogram. pslc.wstainstruments.com The Tg is a key indicator of the polymer's mechanical properties and its suitable application range.

DSC is also instrumental in monitoring the polymerization (curing) of this compound monomer. The polymerization of cyanoacrylates is an exothermic process, releasing heat that can be detected and quantified by DSC. analyticalanswersinc.com The resulting exothermic peak in the DSC curve can be analyzed to determine the extent of cure, the rate of reaction, and the total heat of polymerization. This information is vital for optimizing curing conditions and ensuring the complete polymerization of the adhesive.

| Parameter | Description | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which the amorphous polymer transitions from a glassy to a rubbery state. tainstruments.com | Defines the upper service temperature for applications requiring rigidity and influences mechanical properties like flexibility and impact resistance. |

| Curing Exotherm | Heat released during the polymerization of the this compound monomer. | Provides information on the kinetics of the curing reaction, allowing for the optimization of curing times and temperatures. |

Microscopic and Surface Characterization Techniques

Microscopic and surface characterization techniques are essential for visualizing the morphology and topography of poly(this compound) at various length scales. These methods provide a deeper understanding of the polymer's structure and how it relates to its physical properties.

For instance, SEM can be used to study the morphology of poly(this compound) films, coatings, or the adhesive interface. In biomedical applications where the polymer is used to form nanoparticles or nanocapsules, SEM is critical for determining their size, shape, and surface characteristics. nih.gov The preparation of the sample for SEM is a critical step, as the high vacuum conditions in the microscope chamber can cause artifacts, especially in hydrated or soft materials. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface with nanoscale precision. azooptics.commdpi.com Unlike SEM, AFM can be operated in various environments, including air and liquid, which is advantageous for studying the surface of polymers in their native state. nih.gov

AFM is used to characterize the surface topography of poly(this compound) at a much higher resolution than SEM. It can quantify surface roughness, which is a critical parameter for adhesion and biocompatibility. Beyond topography, AFM can also probe various nanoscale mechanical and physical properties. nih.govresearchgate.net Different AFM modes can be employed to map properties such as adhesion, stiffness (elastic modulus), and viscoelasticity across the polymer surface. nih.govresearchgate.net This information is crucial for understanding how the polymer interacts with other surfaces at a fundamental level.

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and microstructure. pressbooks.pub | Large field of view, high depth of field, relatively fast imaging. | Requires high vacuum, which can alter the sample; provides 2D images. mdpi.com |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, surface roughness, and nanoscale mechanical properties (e.g., adhesion, stiffness). azooptics.commdpi.comresearchgate.net | Operates in air or liquid, provides quantitative height information, and can measure surface properties. nih.gov | Slower scan speeds, smaller scan areas, potential for tip-sample artifacts. |

Rheological Characterization of Formulations

Rheology is the study of the flow and deformation of matter. For this compound formulations, which are typically applied as liquids that subsequently cure, rheological characterization is essential for understanding their handling properties and performance.

The viscosity of the uncured this compound formulation is a key parameter that dictates its flow behavior and applicability. A formulation with a suitable viscosity will be easy to apply and will spread appropriately on the substrate. Rheometers are used to measure viscosity as a function of shear rate. Many polymer formulations exhibit non-Newtonian behavior, such as shear-thinning, where the viscosity decreases with increasing shear rate. mdpi.com Understanding this behavior is important for processes like dispensing and spreading of the adhesive.

Furthermore, rheological measurements can be used to monitor the curing process. As the monomer polymerizes, the viscosity of the formulation increases dramatically, eventually transitioning from a liquid to a solid. This change can be tracked over time using a rheometer to determine the gel point and the curing kinetics. These parameters are critical for quality control and for ensuring that the adhesive cures properly to achieve its desired mechanical properties.

Viscosity Measurements and Shear-Thinning Behavior

The viscosity of this compound formulations is a measure of their resistance to flow. Unmodified alkyl 2-cyanoacrylate monomers are typically low-viscosity, water-thin liquids. raajournal.com However, for many applications, a higher viscosity is required to prevent running and to fill larger gaps between substrates. raajournal.com The viscosity of these formulations is commonly modified by the addition of various thickeners, such as polymethacrylates, polyacrylates, and fumed silica (B1680970). raajournal.com Industrial applications may require viscosities ranging from as low as 2 cP to as high as 3000 cP. raajournal.com

This compound adhesives, particularly those with added thickeners, typically exhibit non-Newtonian fluid behavior. Specifically, they are often pseudoplastic, or shear-thinning, meaning their viscosity decreases as the applied shear rate increases. specialchem.com This behavior is advantageous in many applications. For instance, a high viscosity at rest (low shear) prevents the adhesive from dripping or running. During application (high shear), such as dispensing from a nozzle or spreading, the viscosity decreases, allowing for easier application and better wetting of the substrate.

The shear-thinning behavior of polymeric systems is generally attributed to the disentanglement and alignment of polymer chains in the direction of flow under shear stress. stevenabbott.co.uk At rest, the polymer chains are randomly coiled and entangled, resulting in a higher viscosity. As the shear rate increases, the chains align, reducing their resistance to flow and thus lowering the viscosity.

Viscosity measurements are typically performed using rotational viscometers or rheometers. These instruments measure the torque required to rotate a spindle submerged in the fluid at a controlled speed, which is then used to calculate the viscosity. By measuring the viscosity at various shear rates, a flow curve can be generated, which graphically represents the shear-thinning behavior of the material.

Table 1: Illustrative Viscosity of a Thickened this compound Formulation at Various Shear Rates

| Shear Rate (s⁻¹) | Apparent Viscosity (cP) |

| 0.1 | 5000 |

| 1.0 | 3500 |

| 10 | 2000 |

| 100 | 1000 |

| 1000 | 500 |

Note: The data in this table are illustrative and represent typical shear-thinning behavior for a thickened cyanoacrylate adhesive. Actual values for a specific this compound formulation would depend on the type and concentration of the thickener used.

Thixotropic Index Determination

Thixotropy is a time-dependent shear-thinning property. A thixotropic fluid exhibits a decrease in viscosity over time when subjected to constant shear, and its viscosity recovers when the shear is removed. specialchem.com This property is particularly important for applications where the adhesive needs to flow easily during application but then hold its shape without sagging or slumping immediately after. pcbiochemres.com

The degree of thixotropy is often quantified by the Thixotropic Index (TI). The TI is a simple ratio of the fluid's viscosity at a low shear rate to its viscosity at a high shear rate, with the shear rates typically being a decade apart (e.g., 1 rpm and 10 rpm, or 0.5 rpm and 5 rpm). A higher TI value indicates a greater degree of shear thinning and thixotropy. For many commercial adhesives, a TI in the range of 3 to 6 is common. googleapis.com

The determination of the thixotropic index is straightforward and is often used as a quality control parameter. It is typically measured using a rotational viscometer capable of applying different rotational speeds.

Calculation of Thixotropic Index (TI):

TI = Viscosity at low shear rate / Viscosity at high shear rate

Table 2: Example Calculation of Thixotropic Index for a this compound Adhesive

| Rotational Speed (rpm) | Apparent Viscosity (cP) |

| 1 | 6000 |

| 10 | 2000 |

Thixotropic Index (TI) = 6000 cP / 2000 cP = 3.0

Note: The data presented is for illustrative purposes. The actual Thixotropic Index will vary based on the specific formulation of the this compound product.

Future Research Directions and Unexplored Avenues

The field of cyanoacrylate chemistry, particularly concerning long-chain esters like heptyl 2-cyanoacrylate, is ripe with opportunities for further investigation. Future research is poised to delve deeper into novel synthetic methodologies, fundamental mechanistic understandings, polymer design, and advanced analytical and computational approaches. These efforts will be critical in expanding the applications and optimizing the performance of this versatile monomer and its corresponding polymer.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing heptyl 2-cyanoacrylate with controlled molecular weight?

- Answer: Synthesis should involve interfacial polymerization under inert atmospheric conditions to prevent premature curing. Key parameters include monomer-to-initiator ratios, reaction temperature (optimized between 20–25°C), and solvent selection (e.g., acetone or dichloromethane). Post-synthesis, molecular weight can be characterized via gel permeation chromatography (GPC) .

Q. How can researchers assess the biocompatibility of this compound in vitro?

- Answer: Use standardized cell culture assays (e.g., Swiss 3T3 fibroblasts) to evaluate cytotoxicity. Monitor cell viability via MTT assays and quantify formaldehyde release—a degradation byproduct linked to toxicity—using spectrophotometric methods (e.g., Nash reagent). Ensure polymer degradation rates are measured in physiologically relevant media .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer: Store the compound in moisture-free, airtight containers at ≤4°C to prevent polymerization. Use personal protective equipment (PPE) including nitrile gloves and fume hoods to avoid dermal/ocular exposure. Avoid alkaline materials and peroxides, which accelerate exothermic polymerization .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across studies on alkyl 2-cyanoacrylates be systematically addressed?

- Answer: Discrepancies often arise from variations in polymer molecular weight, degradation kinetics, and formaldehyde quantification methods. For heptyl derivatives, perform parallel studies comparing high vs. low molecular weight batches and correlate results with formaldehyde release profiles. Standardize cell lines and exposure durations to reduce variability .

Q. What strategies optimize this compound for sustained drug delivery in biomedical applications?

- Answer: Modify the alkyl chain length (C7) to balance degradation rate and mechanical stability. Incorporate crosslinking agents (e.g., polyethylene glycol) to delay hydrolysis. Test drug release kinetics in simulated physiological conditions (pH 7.4, 37°C) and validate using high-performance liquid chromatography (HPLC) .

Q. How do degradation products of this compound influence inflammatory responses in vivo?